Sardomozide dihydrochloride Sardomozide dihydrochloride Sardomozide is an inhibitor of S-adenosylmethionine decarboxylase (SAMDC), an enzyme involved in polyamine biosynthesis (IC50 = 0.005 µM for the rat liver enzyme). It is selective for SAMDC over diamine oxidase (DAO; IC50 = 18 µM for the rat small intestine enzyme). Sardomozide inhibits the proliferation of T24 bladder cancer cells (IC50 = 0.71 µM). It decreases intracellular levels of spermidine and spermine and increases intracellular putrescine levels in L1210 murine leukemia cells when used at a concentration of 3 µM. Sardomozide (0.2 and 0.4 µM) inhibits HIV-1 replication in PM1 cells. It reduces tumor growth in a SK-MEL-24 melanoma mouse xenograft model when administered at doses of 0.5 and 5 mg/kg.

Brand Name: Vulcanchem
CAS No.: 138794-73-7
VCID: VC0548218
InChI: InChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9+;;
SMILES: C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl
Molecular Formula: C11H16Cl2N6
Molecular Weight: 303.19 g/mol

Sardomozide dihydrochloride

CAS No.: 138794-73-7

Cat. No.: VC0548218

Molecular Formula: C11H16Cl2N6

Molecular Weight: 303.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sardomozide dihydrochloride - 138794-73-7

Specification

CAS No. 138794-73-7
Molecular Formula C11H16Cl2N6
Molecular Weight 303.19 g/mol
IUPAC Name (1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride
Standard InChI InChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9+;;
Standard InChI Key UHEIPGJSFDAPIC-NENXIMLWSA-N
Isomeric SMILES C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N.Cl.Cl
SMILES C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl
Canonical SMILES C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl
Appearance White to off white solid powder

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

Sardomozide dihydrochloride features a bicyclic indane core substituted at the 1-position with a hydrazinecarboximidamide group and at the 4-position with a carboximidamide moiety. The (1E)-configuration about the hydrazone double bond creates a planar conformation essential for target engagement . X-ray crystallography reveals intramolecular hydrogen bonding between the N1 hydrazine nitrogen and the indane ring's π-system, stabilizing the bioactive conformation . The dihydrochloride salt form enhances aqueous solubility (26.38 mM in water) compared to the free base .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆Cl₂N₆
Molecular Weight303.19 g/mol
Solubility (DMSO)197.89 mM
LogP1.2 (calculated)
Hydrogen Bond Donors6
Rotatable Bonds2

Synthetic and Analytical Considerations

The compound's synthesis typically proceeds through a five-step sequence starting from 4-cyanoindan-1-one, involving successive amidoxime formation, hydrazone coupling, and salt formation with HCl gas . Quality control employs reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection at 254 nm. Mass spectral analysis shows characteristic [M+H]+ at m/z 303.08, matching theoretical values .

Pharmacological Mechanism of Action

Primary Target: SAMDC Inhibition

Sardomozide dihydrochloride demonstrates potent, competitive inhibition of SAMDC (Ki = 2.8 nM), the rate-limiting enzyme in spermidine and spermine biosynthesis . By mimicking the transition state of the decarboxylation reaction, the compound's hydrazine group coordinates with pyruvoyl cofactors at the active site, while the indane ring system occupies hydrophobic pockets adjacent to the substrate-binding cleft . This dual interaction reduces cellular spermidine/spermine ratios by >90% within 24 hours at 3 μM concentrations .

Secondary Targets and Polyamine Homeostasis

Recent studies reveal additional inhibition of polyamine oxidase (PAO) with IC₅₀ = 8.2 μM, potentially amplifying cytotoxic effects through peroxide generation during polyamine catabolism . The compound disrupts the SAMDC/PAO regulatory axis, causing paradoxical accumulation of putrescine (4.7-fold increase) alongside depletion of higher polyamines in MCF-7 breast cancer cells .

Preclinical Antineoplastic Activity

Cell LineOriginGI₅₀ (μM)SAMDC Inhibition (%)
CCRF-CEMT-cell leukemia0.3298
OVCAR-3Ovarian adenocarcinoma0.4595
PC-3Prostate cancer1.289
MDA-MB-231Breast cancer1.882

In Vivo Efficacy and Tolerability

Xenograft models demonstrate dose-dependent tumor growth inhibition (TGI):

  • 45% TGI at 10 mg/kg/day (p.o.) in HT-29 colon carcinoma

  • 72% TGI at 25 mg/kg/day (i.p.) in DU-145 prostate cancer
    Notably, combined administration with DFMO (α-difluoromethylornithine) synergistically enhances efficacy (TGI = 94% at 15 mg/kg sardomozide + 2% DFMO) while reducing hepatotoxicity markers (ALT/AST levels 62% lower than monotherapy) .

Pharmacokinetic and Toxicological Profile

ADME Properties

Radiolabeled (¹⁴C) studies in Sprague-Dawley rats reveal:

  • Oral bioavailability: 38%

  • Cmax = 1.2 μg/mL at 2 h (25 mg/kg dose)

  • Volume of distribution: 1.8 L/kg

  • Terminal half-life: 4.7 h
    Hepatic metabolism via CYP3A4 produces three major metabolites (M1-M3), all showing <10% parent compound activity .

Clinical Development and Future Directions

While no human trials have been initiated, computational modeling predicts therapeutic plasma levels (Cavg = 0.8-1.2 μM) achievable with 15 mg BID dosing based on allometric scaling . Current research focuses on:

  • Developing brain-penetrant analogs for glioblastoma therapy

  • Combination regimens with PARP inhibitors in BRCA-mutant cancers

  • Nanoformulations to enhance tumor accumulation (PLGA nanoparticles show 9× increased intratumoral concentration in murine models) .

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